4-Indol-1-yl-2-methyl-butan-2-ol
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Overview
Description
4-Indol-1-yl-2-methylbutan-2-ol is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The indole ring system is a significant heterocyclic structure that plays a crucial role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. Catalysts and solvents are carefully selected to minimize side reactions and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Indol-1-yl-2-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The indole ring can be reduced under specific conditions to form dihydroindole derivatives.
Substitution: The compound can undergo electrophilic substitution reactions at the indole ring, leading to various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, ketones, aldehydes, and dihydroindole compounds .
Scientific Research Applications
4-Indol-1-yl-2-methylbutan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Indole derivatives are explored for their potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-indol-1-yl-2-methylbutan-2-ol involves its interaction with various molecular targets and pathways. The indole ring system can interact with enzymes and receptors, leading to modulation of their activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The compound’s effects are mediated through pathways involved in cell signaling, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Serotonin: A neurotransmitter involved in mood regulation.
Uniqueness
4-Indol-1-yl-2-methylbutan-2-ol is unique due to its specific structure, which combines the indole ring with a butanol side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H17NO |
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Molecular Weight |
203.28 g/mol |
IUPAC Name |
4-indol-1-yl-2-methylbutan-2-ol |
InChI |
InChI=1S/C13H17NO/c1-13(2,15)8-10-14-9-7-11-5-3-4-6-12(11)14/h3-7,9,15H,8,10H2,1-2H3 |
InChI Key |
KAVCMMSSGLAAHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN1C=CC2=CC=CC=C21)O |
Origin of Product |
United States |
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